molecular formula C14H13NO2 B3612036 5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Cat. No.: B3612036
M. Wt: 227.26 g/mol
InChI Key: DBFOQIDXYBNUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that features a pyrrole ring fused with a benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the condensation of a benzofuran derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in the presence of water, which facilitates the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction could produce benzofuran alcohols.

Scientific Research Applications

5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to various effects. For example, it has been shown to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its fused benzofuran and pyrrole rings, which confer distinct chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential in scientific research make it a valuable compound for further study.

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-3-4-10(2)15(9)12-5-6-13-11(7-12)8-17-14(13)16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFOQIDXYBNUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)C(=O)OC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Reactant of Route 2
Reactant of Route 2
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Reactant of Route 3
Reactant of Route 3
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Reactant of Route 4
Reactant of Route 4
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Reactant of Route 5
Reactant of Route 5
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE
Reactant of Route 6
5-(2,5-DIMETHYL-1H-PYRROL-1-YL)-1,3-DIHYDRO-2-BENZOFURAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.